4-(Piperidin-4-ylsulfonyl)aniline, also known as 4-(piperidin-1-ylsulfonyl)aniline, is an organic compound with the molecular formula C₁₁H₁₆N₂O₂S and a molecular weight of 240.32 g/mol. This compound features a piperidine ring sulfonamide attached to an aniline group, making it significant in medicinal chemistry, particularly as a pharmacophore in drug design. Its structure allows it to interact with biological targets, particularly enzymes like dihydrofolate reductase, which is crucial in the synthesis of DNA and RNA.
4-(Piperidin-4-ylsulfonyl)aniline is classified as an aromatic amine and a sulfonamide. It is often synthesized for research purposes and has been studied for its potential applications in pharmaceuticals. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available for laboratory use .
The synthesis of 4-(piperidin-4-ylsulfonyl)aniline typically involves several steps:
The molecular structure of 4-(piperidin-4-ylsulfonyl)aniline consists of:
The key structural features include:
4-(Piperidin-4-ylsulfonyl)aniline participates in various chemical reactions:
The mechanism of action for 4-(piperidin-4-ylsulfonyl)aniline primarily revolves around its role as a dihydrofolate reductase inhibitor:
4-(Piperidin-4-ylsulfonyl)aniline has several applications in scientific research:
The development of 4-(Piperidin-4-ylsulfonyl)aniline represents a strategic evolution in sulfonamide medicinal chemistry. Sulfonamide-based therapeutics originated with the antibacterial prontosil rubrum in the 1930s, which revolutionized infectious disease treatment by inhibiting bacterial folate synthesis [1]. Subsequent research revealed that structural modifications of the sulfonamide pharmacophore could yield compounds with diverse biological activities beyond antimicrobial effects. This led to the integration of nitrogen-containing heterocycles, particularly piperidine, to enhance target affinity and pharmacokinetic properties.
4-(Piperidin-4-ylsulfonyl)aniline emerged as a hybrid scaffold combining the sulfonamide's target versatility with the piperidine ring's conformational flexibility. Its synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with N-protected piperidine derivatives, followed by deprotection [6] [10]. This compound gained prominence as a synthetic intermediate for antineoplastic and antimicrobial agents when researchers discovered that the piperidine-sulfonyl linkage enables optimal spatial orientation for binding enzymes like dihydrofolate reductase and carbonic anhydrase [1] [7]. Its discovery timeline aligns with the early 2000s push to address drug resistance through rationally designed sulfonamide hybrids [4] [8].
4-(Piperidin-4-ylsulfonyl)aniline (C₁₁H₁₆N₂O₂S; MW 240.32 g/mol) features three functionally critical domains:
Table 1: Key Structural Parameters of 4-(Piperidin-4-ylsulfonyl)aniline
Structural Feature | Bond Lengths/Angles | Functional Role |
---|---|---|
S=O Bonds | 1.43–1.48 Å | Strong dipole interactions with enzyme active sites |
S-N (piperidine) | 1.62 Å | Rotational restriction of ring orientation |
C-S Bond | 1.77 Å | Conjugation with aniline π-system |
Piperidine ring | Chair conformation | Stabilizes equatorial positioning of N lone pair |
The sulfonyl group's tetrahedral geometry positions the piperidine and aniline moieties for simultaneous interaction with hydrophobic pockets and hydrophilic regions of biological targets. Nuclear magnetic resonance studies confirm restricted rotation around the C-S bond, maintaining a near-perpendicular orientation between the piperidine and aniline planes. This spatial arrangement is critical for its dual functionality: the aniline nitrogen can form hydrogen bonds with amino acid residues (e.g., Lys54 in dihydrofolate reductase), while the piperidine nitrogen coordinates with acidic residues (e.g., Asp94) through water-mediated hydrogen bonding [1] [10].
This compound demonstrates significant potential in overcoming drug resistance through two primary mechanisms:
Antimicrobial Applications:
Oncological Targeting:
Table 2: Biological Targets and Inhibitory Activities of Derivatives
Target Protein | Biological Role | Inhibitory Activity | Therapeutic Implication |
---|---|---|---|
Dihydrofolate reductase | Nucleotide synthesis | IC₅₀ = 15–42 nM | Overcoming antibiotic resistance |
Aldo-keto reductase 1C3 | Steroid hormone metabolism | IC₅₀ = 0.18–0.42 µM | Prostate/breast cancer therapy |
Sigma-1 receptor | Calcium signaling modulation | Kᵢ = 3.2 nM | Tumor proliferation inhibition |
P2X7 receptor | ATP-gated ion channel | IC₅₀ = 0.87 µM | Reversal of chemoresistance |
The compound's efficacy against resistant strains stems from its ability to simultaneously engage multiple active site residues in target enzymes. Molecular dynamics simulations reveal stable binding poses (RMSD < 1.0 Å over 100 ns) with dihydrofolate reductase, where the sulfonyl oxygen forms hydrogen bonds with conserved water molecules adjacent to the NADPH cofactor binding site. This water-bridged interaction network remains effective against trimethoprim-resistant enzyme variants [1] [4]. In oncology applications, the piperidine nitrogen's protonation state enables selective accumulation in acidic tumor microenvironments, enhancing target-specific activity while reducing off-target effects [3] [8].
Rational structural modifications continue to yield derivatives with improved resistance profiles. For instance, introducing electron-withdrawing groups at the aniline para-position enhances bacterial membrane penetration, while N-alkylation of the piperidine ring increases affinity for eukaryotic enzyme targets without compromising selectivity [1] [7]. These developments position 4-(Piperidin-4-ylsulfonyl)aniline as a versatile chemotype for addressing evolving therapeutic challenges in infectious diseases and oncology.
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3